molecular formula C22H19F3N4O4 B2944230 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 1189486-92-7

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide

Cat. No.: B2944230
CAS No.: 1189486-92-7
M. Wt: 460.413
InChI Key: PRKFQXPKAQIWOG-UHFFFAOYSA-N
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Description

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide is a complex organic compound with significant potential in various fields of scientific research. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the indole core, followed by functionalization to introduce the desired substituents. Common synthetic routes may involve:

    Formation of the Indole Core: This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Functionalization: Introduction of methoxy groups and other substituents using reagents like dimethyl sulfate or methoxyamine.

    Acetamide Formation: The final step involves the acylation of the indole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activities and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets within cells. Indole derivatives often interact with receptors and enzymes due to their aromatic nature and π-electron delocalization. This compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to signal transduction and cellular responses.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylbutyl)acetamide
  • **2-Hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-glucopyranoside
  • **2-Hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-allopyranoside

Uniqueness

What sets 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide apart is its unique combination of substituents, which confer specific biological activities and chemical reactivity. The presence of trifluoromethyl and methoxy groups enhances its potential as a versatile research compound with diverse applications.

Properties

IUPAC Name

2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O4/c1-32-16-7-14-15(8-17(16)33-2)28-20-19(14)27-11-29(21(20)31)10-18(30)26-9-12-3-5-13(6-4-12)22(23,24)25/h3-8,11,28H,9-10H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKFQXPKAQIWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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